![molecular formula C6H5N3O B2480876 Imidazo[1,2-A]pyrimidin-5-OL CAS No. 58539-63-2](/img/structure/B2480876.png)
Imidazo[1,2-A]pyrimidin-5-OL
Overview
Description
Imidazo[1,2-A]pyrimidin-5-OL is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry This compound features a fused ring system comprising an imidazole ring and a pyrimidine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrimidin-5-OL typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. The hydroxyl group can be introduced through subsequent functionalization reactions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, gold nanoparticles have been used as catalysts in the synthesis of imidazo[1,2-A]pyrimidines, providing a green chemistry approach that minimizes environmental impact .
Chemical Reactions Analysis
Key Data:
Entry | R Group | Time (s) | Yield (%) |
---|---|---|---|
3a | Phenyl | 90 | 92 |
3b | 4-Methylphenyl | 120 | 85 |
3c | 4-Chlorophenyl | 180 | 78 |
This method avoids hazardous solvents and reduces reaction times compared to conventional heating .
Nitrosation and Reduction Reactions
Imidazo[1,2-a]pyrimidines undergo nitrosation at the 3-position, followed by reduction to introduce hydroxyl or amino groups:
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Step 1 (Nitrosation) : Treatment with NaNO₂ in acetic acid yields 3-nitroso derivatives (e.g., 4 ) .
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Step 2 (Reduction) : Nitroso intermediates react with tin/HBr to form hydroxylated analogs .
Example Pathway:
Schiff Base Formation
The 5-hydroxyl group participates in condensation with aldehydes to form Schiff bases:
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Reactants : Imidazo[1,2-a]pyrimidin-5-ol and substituted benzaldehydes.
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Outcome : High yields (75–90%) of imine-linked derivatives (e.g., 7a–e ) .
Representative Products:
Compound | R Substituent | Yield (%) |
---|---|---|
7a | 4-NO₂ | 88 |
7b | 3-Cl | 82 |
7c | 2-OH | 90 |
These derivatives exhibit enhanced electronic diversity for pharmacological applications .
Michael Addition and Cyclization
Imidazo[1,2-a]pyrimidin-5-ol derivatives engage in tandem reactions with maleimides:
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Reactants : N-Aryl maleimides and imidazo[1,2-a]pyrimidin-5-ol.
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Outcome : Formation of tetrahydroimidazo[1,2-a]pyrimidine carboxamides (e.g., 4a–i ) via Michael addition and cyclization .
Mechanistic Insight:
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DFT studies confirm a two-step pathway with ΔG = −3.02 kcal/mol for intermediate 6a , favoring cyclization .
Catalytic Functionalization with Molecular Iodine
Iodine-catalyzed reactions enable C–H activation and annulation:
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Reactants : 2-Aminopyrimidine, dimedone, and acetophenones.
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Key Intermediate : Phenylglyoxal (1′ ) formed in situ drives Knoevenagel and aza-Michael additions .
Docking Studies:
Derivatives like 4k (MolDock score: −145.600) show superior binding to farnesyl diphosphate synthase vs. minodronic acid (−111.023) .
Inhibition of Cholinesterases
Structural modifications at the 5-position influence enzyme inhibition:
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AChE Inhibition : Biphenyl-substituted 2h (IC₅₀ = 79 µM) binds peripheral anionic and catalytic sites via π-π interactions .
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BChE Inhibition : 3,4-Dichlorophenyl analog 2j (IC₅₀ = 65 µM) targets the acyl pocket .
Binding Affinities:
Compound | Target | IC₅₀ (µM) | Key Interactions |
---|---|---|---|
2h | AChE | 79 | Trp279, Tyr334, Gly117 |
2j | BChE | 65 | His438, Trp82 |
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Imidazo[1,2-A]pyrimidin-5-OL derivatives have demonstrated promising anticancer properties. For instance, a study reported that specific derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 35.1 to 43.4 µM. The mechanism of action involved the induction of apoptosis, indicated by an increased Bax/Bcl-2 ratio, suggesting potential for further development as anticancer agents .
1.2 Antiviral Properties
Recent research highlighted the potential of this compound derivatives in combating viral infections, particularly SARS-CoV-2. Molecular docking studies revealed strong binding affinities to the ACE2 receptor and spike protein of the virus, indicating their potential as effective entrance inhibitors . This application is particularly relevant given the ongoing global health challenges posed by viral infections.
1.3 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of imidazo[1,2-A]pyrimidine derivatives were synthesized and tested against various bacterial strains, showing significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies suggest that modifications to the imidazo ring can enhance efficacy.
Mechanistic Insights
2.1 Structure-Activity Relationship (SAR)
The SAR of this compound has been extensively studied to optimize its biological activity. Variations in substituents on the imidazo ring significantly influence the compound's potency against different biological targets. For example, the introduction of halogen atoms on phenyl substituents has been shown to enhance acetylcholinesterase inhibition .
2.2 Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound derivatives and their biological targets. These studies help predict which modifications may lead to improved binding affinities and selectivity for specific receptors or enzymes .
Case Studies
Mechanism of Action
The mechanism of action of Imidazo[1,2-A]pyrimidin-5-OL involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The hydroxyl group at the 5-position plays a crucial role in its binding affinity and activity. Detailed studies have shown that it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: Shares a similar fused ring system but lacks the hydroxyl group at the 5-position.
Imidazo[1,5-A]pyridine: Another isomer with different positioning of the nitrogen atoms in the ring system.
Imidazo[4,5-B]pyridine: Features a different fusion pattern of the imidazole and pyridine rings.
Uniqueness: Imidazo[1,2-A]pyrimidin-5-OL is unique due to the presence of the hydroxyl group at the 5-position, which significantly influences its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, enhancing its potential as a bioactive compound.
Biological Activity
Imidazo[1,2-a]pyrimidin-5-OL is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of this compound
This compound belongs to a class of compounds known for their broad spectrum of biological activities. These include antimicrobial , anticancer , anti-inflammatory , and antiviral properties. The structural framework of imidazo[1,2-a]pyrimidine derivatives contributes significantly to their pharmacological profiles.
Antimicrobial Activity
This compound derivatives have shown promising antimicrobial activity against various pathogens. For instance, studies have demonstrated that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi. A notable compound, 5-n-Octylaminoimidazo[1,2-a]pyrimidine, displayed substantial antimicrobial effects against a range of microorganisms .
Compound | Activity Type | Microorganisms Tested | Results |
---|---|---|---|
5-n-Octylaminoimidazo[1,2-a]pyrimidine | Antimicrobial | Various bacteria and fungi | Significant activity observed |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. One study reported that synthesized compounds demonstrated cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation . The presence of specific substituents on the imidazopyrimidine scaffold was found to enhance these effects.
Compound | Cell Line Tested | IC50 Value (µM) |
---|---|---|
Compound A | MCF-7 (breast cancer) | 10.5 |
Compound B | HeLa (cervical cancer) | 8.3 |
Anti-inflammatory Activity
Research has indicated that this compound derivatives possess anti-inflammatory properties. For example, a series of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were evaluated for their ability to inhibit COX enzymes, showing potent COX-2 inhibitory activity superior to that of celecoxib . This suggests potential applications in treating inflammatory diseases.
Compound | COX Inhibition (IC50) | Reference Drug IC50 |
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Compound 5a | 0.05 µM | Celecoxib: 0.06 µM |
Structure-Activity Relationship (SAR)
The SAR studies of this compound have revealed critical insights into how different substituents affect biological activity. Modifications at various positions on the imidazopyrimidine ring can significantly alter the compound's potency and selectivity against specific biological targets.
Key Findings from SAR Studies:
- Substituent Effects : Electron-withdrawing groups tend to enhance anticancer activity by increasing the compound's lipophilicity and facilitating membrane penetration.
- Positioning : Substituents at the 4-position of the pyrimidine ring often lead to improved anti-inflammatory properties compared to those at the 2-position .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and tested them against several cancer cell lines. The results indicated that specific modifications increased cytotoxicity significantly compared to unmodified compounds . The study highlighted the importance of structural optimization in developing effective anticancer agents.
Case Study 2: Antimicrobial Properties
Another investigation focused on the synthesis and evaluation of various imidazo[1,2-a]pyrimidine derivatives for their antimicrobial efficacy. The findings revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, making them candidates for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Imidazo[1,2-A]pyrimidin-5-OL derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions under controlled conditions. For example, 6-ethyl-7-methoxy-5-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)imidazo[1,2-a]pyrimidine is synthesized by reacting 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide with dimethylacetamide dimethyl acetal at 110°C, followed by treatment with hydroxylamine hydrochloride in dioxane and glacial acetic acid . Multi-step reactions may require optimization of solvents (e.g., methanol, DMF), catalysts (e.g., Pd(OAc)₂), and temperature/pressure conditions (e.g., CO at 60 psi) to achieve high yields (up to 99%) .
Q. How can researchers characterize this compound derivatives using spectroscopic and chromatographic methods?
- Methodological Answer : Characterization involves:
- Elemental Analysis : Percent composition (C, H, N) via combustion analysis, with deviations ≤0.2% indicating purity .
- HPLC/UV-Vis : Buffer solutions (e.g., ammonium acetate at pH 6.5) are used for chromatographic separation, ensuring residual solvents meet pharmacopeial standards .
- Mass Spectrometry : Confirm molecular weights (e.g., C₁₁H₉F₃N₂O₂: 258.20 g/mol) and fragmentation patterns .
Q. What purification techniques are effective for isolating this compound intermediates?
- Methodological Answer : Common methods include:
- Recrystallization : Using solvents like dioxane or acetic acid to remove byproducts .
- Column Chromatography : Silica gel with gradient elution for polar derivatives .
- Membrane Separation : Advanced techniques for scalable purification (subclass RDF2050104) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
- Methodological Answer : Factorial design allows systematic variation of parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ design might test:
Factor | Low Level | High Level |
---|---|---|
Temp | 60°C | 100°C |
Catalyst | 0.5 mol% | 2.0 mol% |
Solvent Ratio | 1:1 | 3:1 |
Post-ANOVA analysis identifies significant factors (e.g., temperature impacts yield most critically) . |
Q. How can researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values) require:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies .
- Dose-Response Replication : Standardize protocols (e.g., in vitro kinase inhibition assays) to isolate variables .
- Theoretical Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to reconcile structural vs. activity discrepancies .
Q. What computational tools enhance molecular modeling of this compound derivatives?
- Methodological Answer :
- COMSOL Multiphysics : Simulates reaction kinetics and diffusion processes in reactor design .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) for redox-active derivatives .
- AI-Driven Optimization : Neural networks trained on reaction datasets (e.g., yield vs. temperature) suggest optimal conditions .
Q. What strategies ensure scalability of this compound synthesis from lab to pilot scale?
- Methodological Answer :
- Process Control : Implement PID controllers for temperature/pressure regulation in continuous-flow reactors (subclass RDF2050108) .
- Kinetic Profiling : Use microreactors to identify rate-limiting steps (e.g., intermediate cyclization) .
- Sustainability Metrics : Minimize solvent waste via solvent recovery systems (subclass RDF2050104) .
Q. Data Management and Validation
Q. How should researchers validate synthetic yields when scaling reactions?
- Methodological Answer :
- Internal Standards : Spiking reactions with known quantities of a reference compound (e.g., ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) .
- Cross-Lab Reproducibility : Collaborative trials using shared protocols (e.g., ICH Q2 guidelines) to assess inter-lab variability .
Q. What frameworks support robust data integrity in this compound research?
- Methodological Answer :
Properties
IUPAC Name |
1H-imidazo[1,2-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHMFGQYTIQQIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2NC=CN2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55662-68-5, 58539-63-2 | |
Record name | 5H,8H-imidazo[1,2-a]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | imidazo[1,2-a]pyrimidin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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